tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13618558
InChI: InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-5-4-9(8-10)6-7-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)NC1CCC(C1)CCO
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol

tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate

CAS No.:

Cat. No.: VC13618558

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate -

Specification

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
IUPAC Name tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate
Standard InChI InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-5-4-9(8-10)6-7-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Standard InChI Key MCKPDOKMSMTHGK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCC(C1)CCO
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(C1)CCO

Introduction

Molecular Formula

C12H23NO3

IUPAC Name

tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate

Structural Features

  • Tert-butyl group: Provides steric protection, often used in carbamates to stabilize the compound during reactions.

  • Cyclopentyl backbone: A five-membered ring that introduces rigidity and hydrophobicity.

  • Hydroxyethyl substituent: A polar functional group that enhances solubility and potential reactivity.

Key Identifiers

  • CAS Number: Not explicitly provided in the search results.

  • SMILES Notation: CC(C)(C)OC(=O)NC1CCC(C1)CCO

  • Molecular Weight: Approximately 229.32 g/mol

Synthesis Pathways

The synthesis of tert-butyl carbamates typically involves the reaction of an amine with tert-butyl chloroformate (Boc-Cl). For this compound, the following steps are likely:

  • Cyclopentylamine Derivative Preparation:

    • Functionalize cyclopentane with an amino group at position 3 and a hydroxyethyl substituent at position 2.

  • Protection with Boc Group:

    • React the cyclopentylamine derivative with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to yield the desired carbamate.

General Reaction:

R-NH2+Boc-ClR-NHCO2C(CH3)3\text{R-NH}_2 + \text{Boc-Cl} \rightarrow \text{R-NHCO}_2\text{C(CH}_3\text{)}_3

Pharmaceutical Relevance

Carbamates are widely used in medicinal chemistry as prodrugs or intermediates due to their stability and ability to release active amines under physiological conditions. The hydroxyethyl group could potentially enhance water solubility, making it suitable for drug delivery systems.

Synthetic Utility

The compound can serve as an intermediate in organic synthesis, particularly in the preparation of more complex molecules where selective deprotection of the Boc group is needed.

Research Context

While no specific studies were found directly on this compound, similar carbamates have been studied for:

  • Prodrug development due to their ability to release active amines.

  • Use as intermediates in agrochemical and pharmaceutical synthesis.

  • Applications in material sciences for functionalizing surfaces or polymers.

Further experimental studies would be required to explore its biological activity or industrial utility comprehensively.

This article provides a foundational understanding of tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate, emphasizing its structural features, synthetic pathways, and potential applications based on related compounds.

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